molecular formula C11H14Cl2N2O B7932399 (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide

Cat. No.: B7932399
M. Wt: 261.14 g/mol
InChI Key: SOJKNNWOYKPXTR-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a propionamide backbone with an amino group, a methyl group, and a 2,5-dichloro-benzyl substituent, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-propionic acid, 2,5-dichloro-benzyl chloride, and methylamine.

    Formation of Intermediate: The (S)-2-Amino-propionic acid is first converted to its corresponding amide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2,5-dichloro-benzyl chloride in the presence of a base like triethylamine to form the benzylated product.

    Methylation: Finally, the benzylated product is methylated using methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Triethylamine, dimethylformamide, and various alkyl halides.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at the benzyl or amino positions.

Scientific Research Applications

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities.

    Biological Studies: The compound is used in biochemical assays to investigate its interactions with proteins, nucleic acids, and other biomolecules.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the 2,5-dichloro-benzyl group enhances its binding affinity and specificity, while the amino and methyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-propionamide
  • (S)-2-Amino-N-(2,5-dichloro-phenyl)-N-methyl-propionamide
  • (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide

Uniqueness

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The presence of the 2,5-dichloro substituents enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-5-9(12)3-4-10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJKNNWOYKPXTR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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